molecular formula C11H14ClNO3 B13434560 4-Carboxy-Mephedrone Hydrochloride

4-Carboxy-Mephedrone Hydrochloride

Cat. No.: B13434560
M. Wt: 243.68 g/mol
InChI Key: IUMNINNRIBRZKU-UHFFFAOYSA-N
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Description

4-Carboxy-Mephedrone Hydrochloride is a metabolite of Mephedrone Hydrochloride, a synthetic cathinone known for its stimulant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-Mephedrone Hydrochloride involves multiple steps, starting from the precursor Mephedrone. The primary metabolic pathway for Mephedrone is through cytochrome CYP2D6, producing metabolites such as 4-carboxy-dihydromephedrone . The synthetic route typically involves the oxidation of Mephedrone to form the carboxylic acid derivative.

Industrial Production Methods: This includes the use of advanced chromatographic techniques for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-Mephedrone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of Mephedrone to its carboxylic acid derivative.

    Reduction: Potential reduction of the carboxylic acid group to an alcohol.

    Substitution: Possible substitution reactions at the aromatic ring or the amine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs .

Mechanism of Action

The mechanism of action of 4-Carboxy-Mephedrone Hydrochloride involves the inhibition of monoamine reuptake by neurons. It decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin . This results in its stimulant effects and potential psychoactive properties.

Comparison with Similar Compounds

Uniqueness: 4-Carboxy-Mephedrone Hydrochloride is unique due to its specific metabolic pathway and the presence of a carboxylic acid group, which differentiates it from other synthetic cathinones.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H

InChI Key

IUMNINNRIBRZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl

Origin of Product

United States

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